Ganciclovir-d5 is a deuterated analog of ganciclovir, an antiviral medication primarily utilized in the treatment of cytomegalovirus infections, particularly in immunocompromised patients such as those with acquired immunodeficiency syndrome. The incorporation of five deuterium atoms into the ganciclovir molecule enhances its pharmacokinetic properties, potentially improving its efficacy and safety profile. Ganciclovir-d5 serves as a valuable tool in both clinical and research settings, providing insights into the behavior of deuterated drugs and their metabolic pathways .
Ganciclovir-d5 is classified as an antiviral agent and falls under the category of nucleoside analogs. It is synthesized from ganciclovir through various chemical methods that incorporate deuterium into the molecular structure. The compound is available for purchase from chemical suppliers and is utilized in both pharmaceutical applications and scientific research .
The synthesis of ganciclovir-d5 involves several key steps that ensure the effective incorporation of deuterium atoms. Common methods include:
Ganciclovir-d5 has a molecular formula of and a molar mass of approximately 255.23 g/mol. The presence of five deuterium atoms modifies its physical properties compared to non-deuterated ganciclovir. The molecular structure includes a purine base, which is critical for its mechanism of action as an antiviral agent .
Ganciclovir-d5 can participate in various chemical reactions, including:
Ganciclovir-d5 exerts its antiviral effects primarily by inhibiting viral DNA polymerase. The mechanism involves:
The presence of deuterium enhances the stability of ganciclovir-d5, potentially prolonging its antiviral activity compared to its non-deuterated counterpart .
Ganciclovir-d5 is characterized by:
The chemical properties include:
Ganciclovir-d5 has several significant applications:
Ganciclovir-d5 (CAS 1189966-73-1) is a deuterium-labeled analog of the antiviral drug ganciclovir, specifically engineered with five deuterium atoms replacing hydrogen atoms at the side-chain methylene groups. This strategic isotopic modification yields a molecular formula of C9H8D5N5O4 and a molecular weight of 260.26 g/mol, compared to 255.23 g/mol for unlabeled ganciclovir [5] [10]. As a stable isotope-labeled internal standard, it plays a pivotal role in quantitative bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise measurement of ganciclovir and its prodrug valganciclovir in biological matrices [2] [9]. The compound's development reflects broader trends in pharmaceutical research, where deuterated analogs enhance the accuracy of pharmacokinetic studies and therapeutic drug monitoring (TDM) without altering the core pharmacological activity of the parent molecule [1] [5].
Ganciclovir-d5 retains the core chemical structure of ganciclovir—a synthetic guanosine analog featuring a hypoxanthine base linked to a modified sugar moiety. The deuterium atoms are incorporated at the 1,3-dihydroxy-2-propoxymethyl side chain (specifically at the -O-CH2- group), resulting in the formal name: 2-amino-9-((1,3-dihydroxy-1,1,2,3,3-pentadeuteriopropan-2-yloxy)methyl)-1,9-dihydro-6H-purin-6-one [5] [10]. This modification minimally impacts steric and electronic properties due to deuterium’s near-identical size and electronegativity to hydrogen. Consequently, Ganciclovir-d5 mirrors the antiviral mechanism of its parent compound: after intracellular phosphorylation, the triphosphate form competitively inhibits viral DNA polymerases and incorporates into nascent DNA, causing premature chain termination [8].
Table 1: Comparative Molecular Properties of Ganciclovir and Ganciclovir-d5
Property | Ganciclovir | Ganciclovir-d5 |
---|---|---|
Molecular Formula | C9H13N5O4 | C9H8D5N5O4 |
Molecular Weight (g/mol) | 255.23 | 260.26 |
CAS Number | 82410-32-0 | 1189966-73-1 |
Deuterium Positions | N/A | Side-chain methylene |
Primary Bioanalytical Role | Analyte | Internal Standard |
Functionally, the deuterium labeling introduces a mass shift detectable by mass spectrometry while preserving chromatographic behavior similar to native ganciclovir. This allows Ganciclovir-d5 to serve as an ideal internal standard, correcting for variability during sample preparation and analysis [9]. The compound’s low protein binding (1–2%) and high aqueous solubility further align with ganciclovir’s pharmacokinetic profile, ensuring consistent co-elution and ionization efficiency in LC-MS/MS platforms [6] [8].
Deuterium labeling, exemplified by Ganciclovir-d5, addresses critical challenges in drug quantification and metabolism studies. The kinetic isotope effect (KIE)—strengthening of carbon-deuterium bonds compared to carbon-hydrogen bonds—can potentially reduce metabolic degradation rates, though this is less pronounced in Ganciclovir-d5 due to its side-chain modification site, which is not a primary metabolic hotspot [1] [5]. Its foremost application lies in analytical chemistry:
Table 2: Analytical Performance of LC-MS/MS Methods Using Ganciclovir-d5
Parameter | Performance Metrics | Significance |
---|---|---|
Quantification Range | 40–12,000 ng/mL (ganciclovir) [9] | Covers subtherapeutic to toxic concentrations |
Precision (CV%) | ≤6% (within-run and between-run) [6] | Ensures reproducibility across clinical batches |
Recovery Rate | >90% [9] | Minimizes matrix effect biases |
LLOQ | 0.2 mg/L [6] | Detects subtherapeutic concentrations |
Ganciclovir-d5’s development is intertwined with the history of its parent drug. Ganciclovir (originally BW 759) emerged in the 1980s as the first effective therapy for cytomegalovirus (CMV) infections in immunocompromised patients, particularly those with AIDS. Its efficacy was so pronounced that placebo-controlled trials were deemed unethical, leading to initial regulatory challenges [3]. Compassionate use programs distributed ganciclovir freely for five years, highlighting its clinical urgency [3].
The advent of deuterated analogs became essential as therapeutic drug monitoring (TDM) gained prominence in the 2000s. Early methods for ganciclovir quantification relied on immunoassays or HPLC-UV, which lacked specificity and sensitivity. The need for robust TDM—especially in transplant patients with cystic fibrosis, who exhibit 50% higher weight-normalized clearance of ganciclovir—drove the synthesis of Ganciclovir-d5 [2] [5]. Toronto Research Chemicals (TRC) pioneered its commercial synthesis using glycerol-d5 as a cost-effective precursor, achieving deuterium incorporation rates >98% [5] [10]. This synthesis ensured minimal deuterium loss during manufacturing, making the compound suitable for high-precision assays.
Ganciclovir-d5’s evolution mirrors advances in mass spectrometry. Early LC-MS methods struggled with ganciclovir’s high polarity, leading to poor retention on reverse-phase columns. The adoption of hydrophilic interaction liquid chromatography (HILIC) coupled with Ganciclovir-d5 as an internal standard resolved this, enabling symmetrical peak shapes and run times under 4 minutes [9]. Today, this compound is integral to clinical protocols worldwide, optimizing ganciclovir dosing in dynamic patient populations.
Table 3: Key Milestones in Ganciclovir-d5 Development
Era | Development | Impact |
---|---|---|
1980s | Ganciclovir discovery and compassionate use [3] | Established anti-CMV efficacy; bypassed ethical trial barriers |
Early 2000s | Commercial synthesis of Ganciclovir-d5 via glycerol-d5 [10] | Enabled cost-effective, high-yield deuterium labeling |
2010–Present | Validation in HILIC-MS/MS assays [9] | Solved polarity-related retention issues; improved accuracy |
2020s | Role in TDM for personalized dosing [6] | Supported dose individualization in high-variability populations |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1